5-Fluoro-2-methylpyridine
Overview
Description
5-Fluoro-2-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H6FN. This compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the pyridine ring. Fluorinated pyridines are of significant interest due to their unique chemical and biological properties, which make them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylpyridine can be achieved through several methods. One common approach involves the fluorination of 2-methylpyridine using a fluorinating agent such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an organic solvent such as acetonitrile .
Another method involves the diazotization of 2-amino-5-methylpyridine followed by a Sandmeyer reaction to introduce the fluorine atom. This process requires the use of sodium nitrite and hydrofluoric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Electrophilic Substitution: The methyl group at the 2-position can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, and sodium alkoxide are commonly used.
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and chlorosulfonic acid are used under controlled temperature conditions to achieve selective substitution.
Major Products Formed
Nucleophilic Substitution: Products include 5-amino-2-methylpyridine, 5-thio-2-methylpyridine, and 5-alkoxy-2-methylpyridine.
Electrophilic Substitution: Products include 5-fluoro-2-methyl-3-nitropyridine and 5-fluoro-2-methyl-3-sulfonylpyridine.
Oxidation: The major product is 5-fluoro-2-pyridinecarboxylic acid.
Scientific Research Applications
5-Fluoro-2-methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylpyridine
- 5-Fluoro-4-methylpyridin-2-amine
- 2-Fluoro-4-methylpyridine
Uniqueness
5-Fluoro-2-methylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it particularly useful in selective chemical reactions and biological interactions .
Properties
IUPAC Name |
5-fluoro-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAHHHIGZXPRKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376521 | |
Record name | 5-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31181-53-0 | |
Record name | 5-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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